

In Vitro Characterization of PROTAC CDK9 Degradar-7: A Technical Guide

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-7

Cat. No.: B10861442

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This document provides a detailed overview of the in vitro characterization of **PROTAC CDK9 degrader-7**, a proteolysis-targeting chimera designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).^[1] As a key regulator of transcriptional elongation, CDK9 is a significant therapeutic target in various cancers.^{[2][3][4][5][6]} PROTAC technology offers a novel approach by hijacking the ubiquitin-proteasome system to eliminate the target protein rather than merely inhibiting its activity.^[2] This guide is intended for researchers and scientists in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The in vitro efficacy of **PROTAC CDK9 degrader-7** has been evaluated through its ability to degrade CDK9 and inhibit cell proliferation. The key quantitative metrics are summarized below.

Table 1: Cellular Potency

Cell Line	Assay Type	Metric	Value	Reference
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| Molm-13 | Cell Viability | IC₅₀ | 40 nM ^[7] |

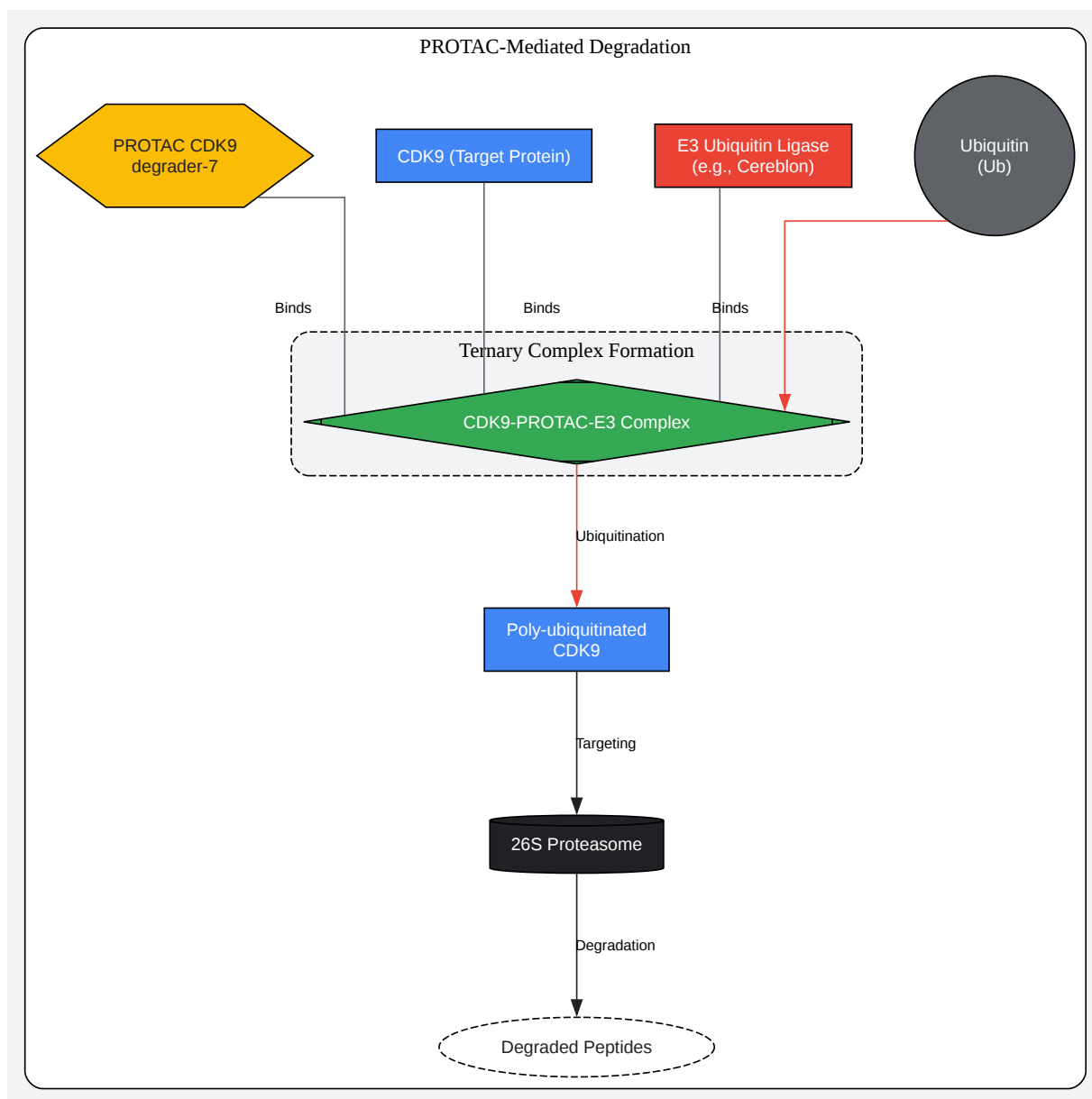
Table 2: Protein Degradation

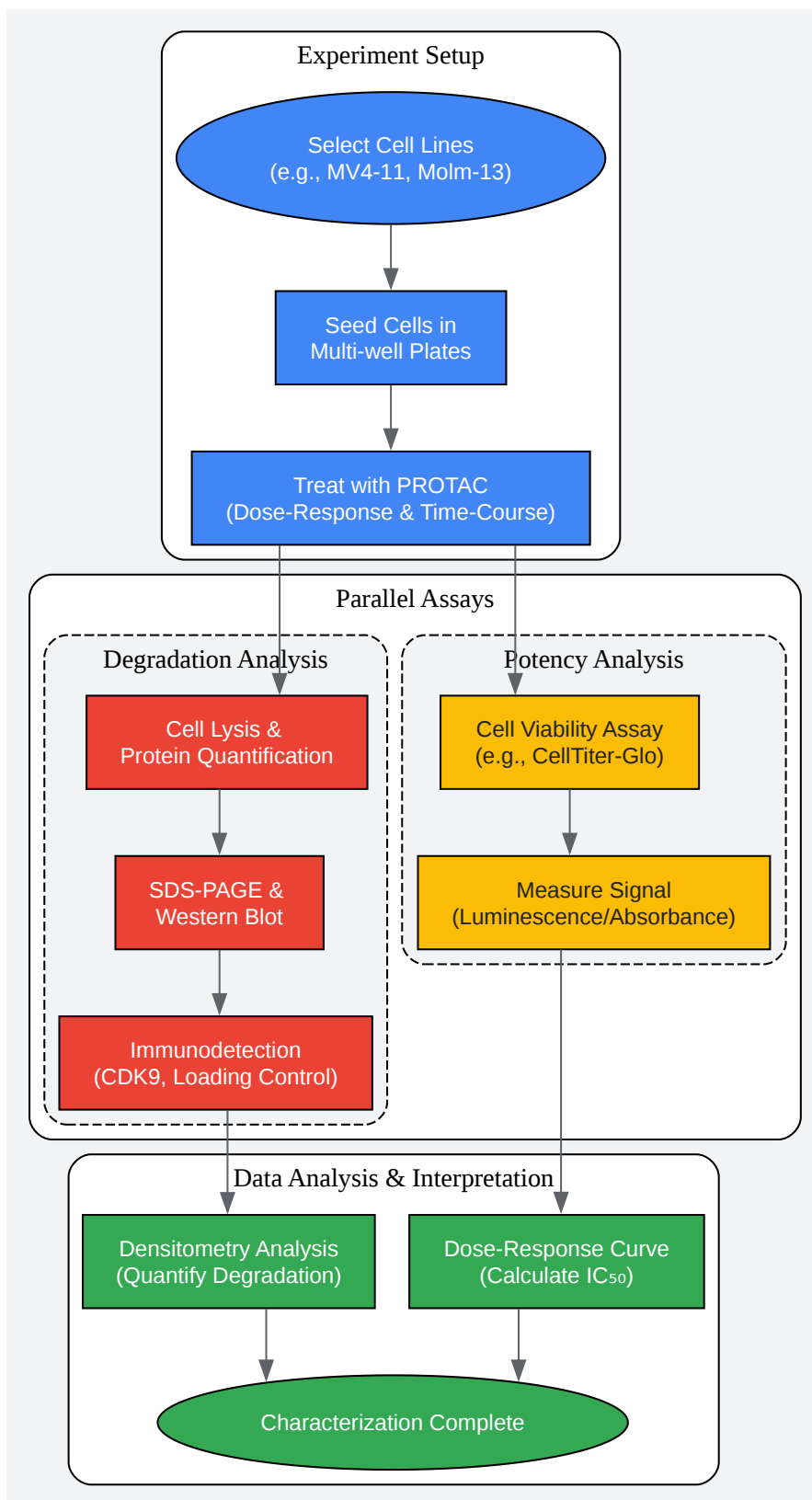
Cell Line	Assay Type	Concentration	Incubation Time	Result	Reference
MV4-11	Western Blot	0.1 μ M	6 h	Near-complete degradation of CDK9	[7]

| MV4-11 | Western Blot | 0.01 - 5 μ M | 6 h | Significant decrease in MCL2 protein levels |[7] |

Signaling Pathway and Mechanism of Action

PROTAC CDK9 degrader-7 functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the CDK9 protein from the cell.





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